molecular formula C10H10F3N3 B8422301 2-(5-Amino-3-(trifluoromethyl)pyridin-2-yl)-2-methylpropanenitrile

2-(5-Amino-3-(trifluoromethyl)pyridin-2-yl)-2-methylpropanenitrile

Cat. No. B8422301
M. Wt: 229.20 g/mol
InChI Key: ZGSWHWNQDZCZRH-UHFFFAOYSA-N
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Patent
US09035063B2

Procedure details

Tin(II) chloride dihydrate (449 mg, 1.991 mmol) was added to a solution of 2-methyl-2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)propanenitrile (129 mg, 0.498 mmol) in EA (15 mL). The mixture was at 60° C. for 4 h. Then the solution was adjusted to pH=8-9 with 2N NaOH. The combined organic extract was washed with brine, dried over MgSO4, filtered and concentrated. The crude material was purified by preparative HPLC (MeCN/H2O as eluants, basic condition) to yield a white solid of 2-(5-amino-3-(trifluoromethyl)pyridin-2-yl)-2-methylpropanenitrile (46.48 mg, 0.203 mmol, 40.7% yield). TLC (PE/EA=1:1, Rf=0.3): 1H NMR (400 MHz, DMSO-d6) δ 8.04-8.17 (m, 1H), 7.31 (d, J=2.43 Hz, 1H), 5.97 (s, 2H), 1.70 (s, 6H); ES-LCMS m/z 230.1 (M+H).
Quantity
449 mg
Type
reactant
Reaction Step One
Name
2-methyl-2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)propanenitrile
Quantity
129 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.[Sn](Cl)Cl.[CH3:6][C:7]([C:11]1[C:16]([C:17]([F:20])([F:19])[F:18])=[CH:15][C:14]([N+:21]([O-])=O)=[CH:13][N:12]=1)([CH3:10])[C:8]#[N:9].[OH-].[Na+]>CC(=O)OCC>[NH2:21][C:14]1[CH:15]=[C:16]([C:17]([F:20])([F:18])[F:19])[C:11]([C:7]([CH3:10])([CH3:6])[C:8]#[N:9])=[N:12][CH:13]=1 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
449 mg
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
2-methyl-2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)propanenitrile
Quantity
129 mg
Type
reactant
Smiles
CC(C#N)(C)C1=NC=C(C=C1C(F)(F)F)[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
CC(OCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by preparative HPLC (MeCN/H2O as eluants, basic condition)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC=1C=C(C(=NC1)C(C#N)(C)C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.203 mmol
AMOUNT: MASS 46.48 mg
YIELD: PERCENTYIELD 40.7%
YIELD: CALCULATEDPERCENTYIELD 40.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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